Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and an isopentylamino group, which is a derivative of isopentylamine.
Scientific Research Applications
Chemistry: In chemistry, Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to understand biological pathways and interactions.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in these systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . They can cause the system to reset differently, potentially leading to various therapeutic effects .
Biochemical Pathways
Thiazole-containing molecules are known to potentially activate or stop certain biochemical pathways .
Result of Action
Thiazole-containing molecules are known to potentially cause various changes in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the reaction of ethyl chloroformate with 4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-amine under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of specialized reactors and precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparison with Similar Compounds
Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is structurally similar to other thiazole derivatives and isopentylamine derivatives.
Uniqueness: Its unique combination of the thiazole ring and isopentylamino group sets it apart from other compounds, providing distinct chemical and biological properties.
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Properties
IUPAC Name |
ethyl N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-4-19-13(18)16-12-15-10(8-20-12)7-11(17)14-6-5-9(2)3/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIHRREYFUMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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